4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine
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Overview
Description
4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine, also known as DPPBO, is a heterocyclic compound that has gained attention in scientific research for its potential applications in various fields. DPPBO has a unique structure that makes it an interesting compound to study, and its synthesis method is relatively simple.
Scientific Research Applications
4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine has been studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine has been used as a building block for the synthesis of new materials with unique properties, such as luminescent polymers and liquid crystals. In organic electronics, 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine has been used as a semiconducting material in the fabrication of organic field-effect transistors. In medicinal chemistry, 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine can inhibit the proliferation of cancer cells and induce apoptosis. 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine has also been shown to have low toxicity and good biocompatibility, making it a safe compound to use in biological experiments. However, 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine has some limitations, such as its poor solubility in water and some organic solvents. This can make it difficult to use in certain experiments, and alternative solvents may need to be used.
Future Directions
There are several future directions for research on 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine. One area of interest is the development of new materials based on 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine, such as luminescent polymers and liquid crystals. Another area of interest is the development of 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine and its potential applications in various fields.
Synthesis Methods
The synthesis of 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine is a relatively simple process that involves the reaction of 2-aminopyridine and diphenyl carbonate in the presence of a catalyst. The reaction produces 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine as a white solid with a high yield. This method has been optimized to produce 4,4-diphenyl-2-pyridin-2-yl-1,4-dihydro-2H-3,1-benzoxazine with high purity and yield, making it a cost-effective compound for research purposes.
properties
IUPAC Name |
4,4-diphenyl-2-pyridin-2-yl-1,2-dihydro-3,1-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)21-15-7-8-16-22(21)27-24(28-25)23-17-9-10-18-26-23/h1-18,24,27H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMSIXIAJMHHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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